

Solubility and stability of 2-Fluoro-5-hydroxymethylphenylboronic acid

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Compound of Interest

Compound Name:	2-Fluoro-5-hydroxymethylphenylboronic acid
Cat. No.:	B1387949

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An In-depth Technical Guide to the Solubility and Stability of **2-Fluoro-5-hydroxymethylphenylboronic Acid**

Abstract

2-Fluoro-5-hydroxymethylphenylboronic acid is a key building block in contemporary organic synthesis and drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions. However, its efficacy in synthetic protocols is intrinsically linked to its physicochemical properties, namely solubility and stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these critical parameters. We delve into the structural nuances that govern its behavior in solution, detailing the impact of its unique substitution pattern. This guide presents not just theoretical principles but also robust, field-proven experimental protocols for the systematic evaluation of solubility and stability. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as a practical resource for optimizing the handling, storage, and application of this versatile reagent.

Physicochemical Profile and Structural Considerations

The solubility and stability of **2-Fluoro-5-hydroxymethylphenylboronic acid** are not arbitrary; they are a direct consequence of its molecular architecture. Understanding the interplay

between the boronic acid moiety and its aromatic substituents is paramount for predicting its behavior.

- **The Boronic Acid Group:** As a Lewis acid, the $\text{B}(\text{OH})_2$ group is capable of hydrogen bonding and reversible condensation reactions. Its trigonal planar geometry can transition to a more stable tetrahedral boronate anion, a transformation influenced by pH and interactions with diols.
- **The Ortho-Fluoro Substituent:** The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect. This electronic influence increases the Lewis acidity of the boron atom, which can impact reaction kinetics and the stability of intermediates. Furthermore, the ortho-positioning allows for the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which can stabilize the molecule's conformation.
- **The Para-Hydroxymethyl Substituent:** The $-\text{CH}_2\text{OH}$ group enhances the molecule's polarity and provides an additional site for hydrogen bonding, which is expected to influence its solubility in polar protic solvents.

The combination of an electron-withdrawing group ortho to the boronic acid and a polar, hydrogen-bonding group in the para position creates a unique physicochemical profile that requires careful experimental characterization.

Solubility Profile: From Theory to Practice

Achieving optimal reaction conditions necessitates a clear understanding of the substrate's solubility. Boronic acids are known for their variable solubility, which is complicated by their tendency to form cyclic anhydrides (boroxines) upon dehydration.

General Solubility Characteristics

Based on extensive studies of analogous phenylboronic acids, a general solubility trend can be predicted. The presence of polar hydroxyl and boronic acid groups suggests solubility in polar organic solvents, while the phenyl ring provides some nonpolar character.

- **High to Moderate Solubility** Expected in: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and Alcohols (e.g., Methanol, Ethanol). Phenylboronic acid generally shows high

solubility in ethers and ketones.

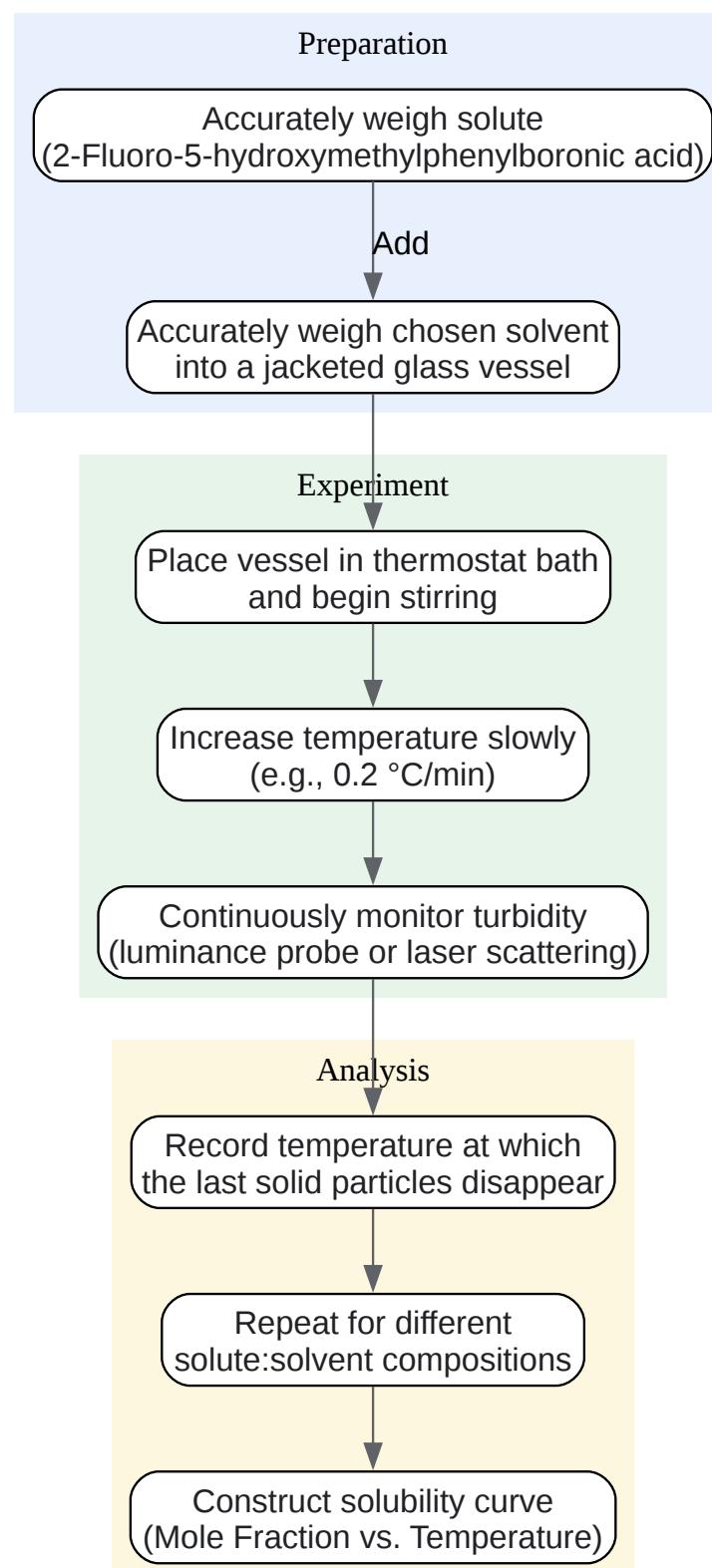
- Low Solubility Expected in: Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene).
- Aqueous Solubility: The solubility in water is expected to be low to moderate, influenced by pH. While some simple boronic acids have limited water solubility (unsubstituted phenylboronic acid is ~1.9 g/100 g H₂O at 20°C), the hydroxymethyl group may enhance this.

Experimental Protocol: Quantitative Solubility Determination (Dynamic Method)

To move beyond estimation, a quantitative assessment is essential. The dynamic method, which measures the dissolution temperature of a solid-liquid mixture, is a reliable technique for constructing a solubility curve.

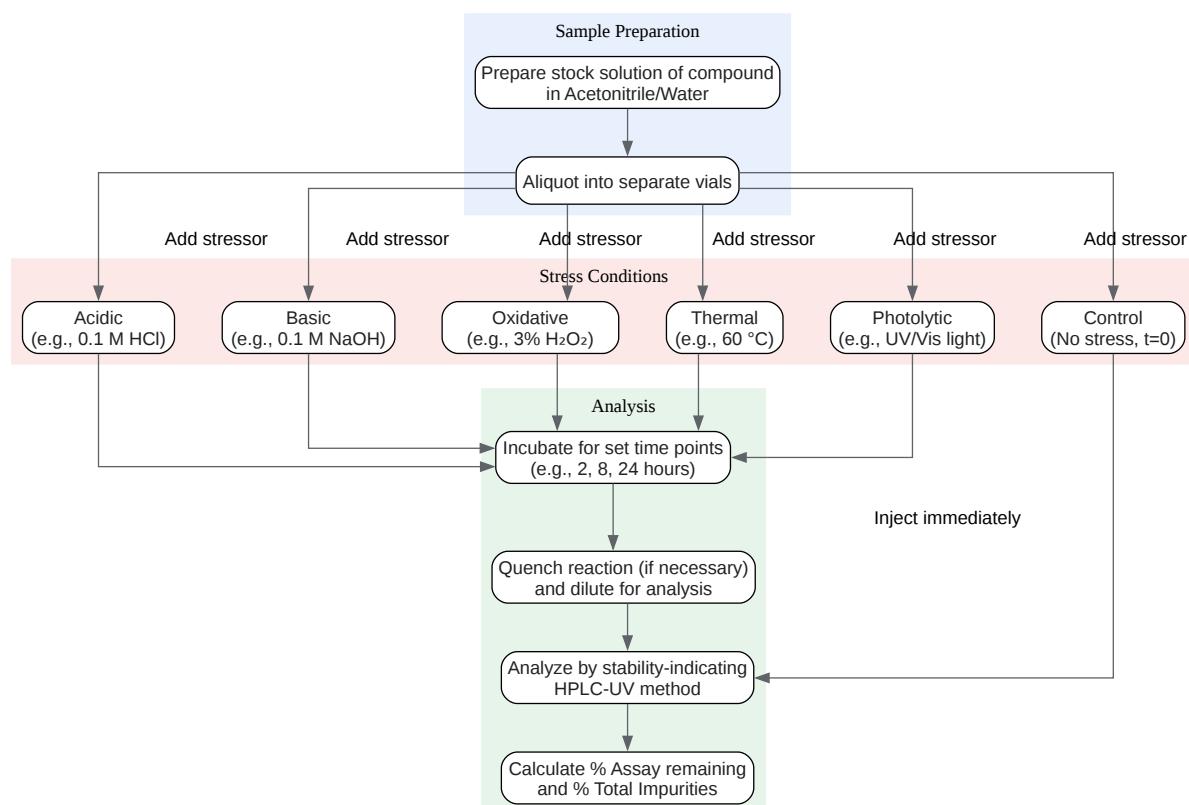
Causality: This method is chosen over simple equilibrium saturation methods because it minimizes the impact of slow dissolution kinetics and provides a more accurate temperature-dependent profile. Continuously monitoring turbidity ensures the precise identification of the dissolution point.

Workflow for Dynamic Solubility Measurement



+ 3 H₂O



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